Schisphenin E
Description
La schisphénine E est un lignane dibenzocyclooctadiène isolé des feuilles de Schisandra sphenanthera, une plante traditionnellement utilisée en médecine à base de plantes. Ce composé a suscité un intérêt en raison de ses propriétés bioactives potentielles, notamment une cytotoxicité modérée contre certaines lignées de cellules cancéreuses .
Propriétés
Formule moléculaire |
C24H32O7 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |
InChI |
InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |
Clé InChI |
OFCJBCOVIHMMIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |
Origine du produit |
United States |
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'isolement de la schisphénine E implique plusieurs techniques chromatographiques. Les feuilles de Schisandra sphenanthera sont d'abord séchées et réduites en poudre. La poudre est ensuite soumise à une extraction par solvant, généralement à l'aide de méthanol ou d'éthanol. L'extrait est concentré et soumis à une chromatographie sur colonne en utilisant du gel de silice. Une purification supplémentaire est réalisée par chromatographie liquide haute performance (HPLC), ce qui permet d'obtenir de la schisphénine E pure .
Méthodes de production industrielle
Actuellement, il n'existe pas de méthodes de production industrielle à grande échelle spécifiquement pour la schisphénine E. Le composé est principalement obtenu par extraction à partir de sources naturelles. Les progrès de la biologie synthétique et de la synthèse chimique pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie : En tant que lignane, la schisphénine E sert de composé modèle pour étudier le comportement chimique des lignanes dibenzocyclooctadiènes.
Médecine : Les propriétés bioactives potentielles du composé suggèrent qu'il pourrait être exploré pour des applications thérapeutiques, en particulier en oncologie.
Industrie : Bien qu'elle ne soit pas encore largement utilisée dans l'industrie, la structure et les propriétés uniques de la schisphénine E pourraient trouver des applications dans le développement de nouveaux matériaux ou de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action exact de la schisphénine E n'est pas complètement compris. Ses effets cytotoxiques sur les lignées de cellules cancéreuses suggèrent qu'il peut interférer avec des processus cellulaires tels que la réplication de l'ADN ou la synthèse des protéines. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies impliquées.
Applications De Recherche Scientifique
Chemistry: As a lignan, Schisphenin E serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Medicine: The compound’s potential bioactive properties suggest it could be explored for therapeutic applications, particularly in oncology.
Industry: While not yet widely used industrially, this compound’s unique structure and properties may find applications in the development of new materials or pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of Schisphenin E is not fully understood. its cytotoxic effects on cancer cell lines suggest it may interfere with cellular processes such as DNA replication or protein synthesis. Further research is needed to elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
La schisphénine E fait partie d'un groupe de composés connus sous le nom de lignanes dibenzocyclooctadiènes. Des composés similaires comprennent :
- Schisantherine D
- Schisantherine B
- Tigloylgomisin P
- Angéloylgomisin H
- (+)-Désoxyschizandrine
- (+)-Gomisin K3
Comparée à ces composés, la schisphénine E est unique en raison de ses caractéristiques structurales spécifiques et de sa cytotoxicité modérée contre les lignées de cellules cancéreuses .
Activité Biologique
Schisphenin E is a dibenzocyclooctadiene lignan derived from the plant Schisandra sphenanthera, which has garnered attention for its diverse biological activities. This compound is part of a larger family of lignans known for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Isolation
This compound was isolated from the leaves of Schisandra sphenanthera through various spectroscopic methods, including NMR and mass spectrometry. Its structure has been elucidated as follows:
- Chemical Formula : C₁₈H₁₈O₃
- Molecular Weight : 286.34 g/mol
The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound from other phytochemicals present in the plant.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.
| Study | Method | Findings |
|---|---|---|
| Hancke et al. (1999) | DPPH Assay | IC50 = 25 µg/mL |
| Hu et al. (2014) | ABTS Assay | Strong radical scavenging activity |
Anticancer Properties
Research indicates that this compound has cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells.
In a comparative study, this compound's efficacy was noted to be lower than that of standard chemotherapeutics like capecitabine, which has IC50 values of 11.2 µM for PC3 and 7.17 µM for MCF7.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activities by inhibiting the expression of pro-inflammatory cytokines. This property is particularly valuable in managing conditions such as arthritis and other inflammatory diseases.
Hepatoprotective Effects
This compound contributes to liver protection, enhancing hepatic function and reducing liver enzyme levels in animal models subjected to hepatotoxic agents. The mechanisms involve modulation of cytochrome P450 enzymes and promotion of hepatocyte proliferation.
Case Studies
Several case studies have explored the applications of this compound in traditional medicine and modern therapeutic contexts:
- Traditional Use in Chinese Medicine : Schisandra sphenanthera has been used for centuries in traditional Chinese medicine for its adaptogenic properties, supporting overall health and vitality.
- Clinical Trials on Liver Diseases : A recent clinical trial investigated the hepatoprotective effects of this compound in patients with chronic liver disease, showing promising results in reducing liver enzyme levels and improving patient outcomes.
- Antiviral Research : A systematic review highlighted the potential of plant-derived lignans, including this compound, as antiviral agents against various viral infections, warranting further investigation into their mechanisms of action .
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Schisphenin E?
this compound synthesis requires meticulous documentation of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, raw spectral data (e.g., H-NMR, C-NMR) must be archived in supplementary materials, with cross-referencing to established procedures for analogous compounds .
Q. How can researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?
Adopt a factorial design to test variables like pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products over time. Include positive controls (e.g., known unstable analogs) and negative controls (inert solvents). Statistical tools like ANOVA should be applied to identify significant degradation pathways, with results tabulated to compare half-lives under each condition .
Q. What are the best practices for validating this compound’s bioactivity in preliminary in vitro assays?
Use dose-response curves to determine IC/EC values in target assays (e.g., enzyme inhibition, cytotoxicity). Include triplicate measurements and statistical error bars. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. Reference negative controls (e.g., vehicle-only) and positive controls (e.g., standard inhibitors) in all experiments .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Systematically evaluate confounding factors:
- Source variability : Compare compound purity (e.g., HPLC traces) and synthesis batches between studies .
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times can alter outcomes. Replicate key experiments under standardized conditions .
- Statistical power : Assess sample sizes and effect sizes; apply meta-analysis to quantify heterogeneity across datasets .
Q. What strategies optimize this compound’s target selectivity in complex biological systems?
Combine computational modeling (e.g., molecular docking) with proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry). Validate off-target effects using CRISPR knockouts or RNA interference. Structure-activity relationship (SAR) studies can guide chemical modifications to enhance specificity .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold diversification : Synthesize analogs with modifications to core functional groups (e.g., hydroxyl, methyl).
- Data triangulation : Corrogate bioactivity data with computational descriptors (e.g., LogP, polar surface area) and crystallographic data (if available).
- Multivariate analysis : Use principal component analysis (PCA) to identify structural features driving activity .
Methodological & Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
Non-linear regression models (e.g., Hill equation) are standard for dose-response analysis. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure compliance with ethical guidelines for animal studies, including sample size justification (power analysis) and randomization .
Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic profiling?
- Cross-lab validation : Share protocols via platforms like protocols.io .
- Open data : Publish raw pharmacokinetic parameters (e.g., C, AUC) in public repositories.
- Quality controls : Include reference standards in each assay run to monitor inter-day variability .
Q. What steps ensure compliance with ethical standards when using human-derived data in this compound research?
- Data anonymization : Remove identifiable metadata before analysis.
- Informed consent : Document consent protocols for human cell lines or clinical samples.
- Ethics review : Submit study designs to institutional review boards (IRBs) for approval, addressing risks of data re-identification .
Data Presentation & Peer Review
Q. How should conflicting spectroscopic data for this compound be presented in a manuscript?
Q. What criteria determine whether this compound research merits inclusion in a high-impact journal?
- Novelty : Explicitly state how findings address gaps in mechanisms of action or therapeutic potential.
- Rigor : Provide full datasets for key experiments, including negative results.
- Transparency : Disclose conflicts of interest and funding sources .
Tables for Methodological Reference
Example data structure for synthesis optimization:
| Condition (Temp, °C) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 25 | 5 | 62 | 98.5 |
| 40 | 10 | 78 | 99.2 |
| 60 | 15 | 55 | 97.8 |
Example statistical analysis of bioactivity data:
| Assay Type | IC (µM) | 95% CI | p-value vs. Control |
|---|---|---|---|
| Fluorescence | 12.3 | 11.1–13.6 | <0.001 |
| Colorimetric | 15.8 | 14.2–17.5 | 0.002 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
